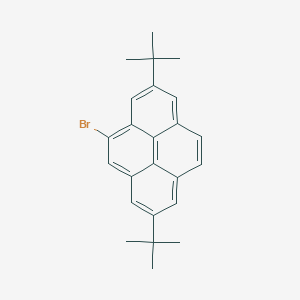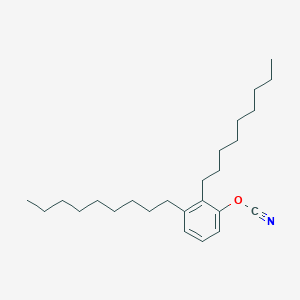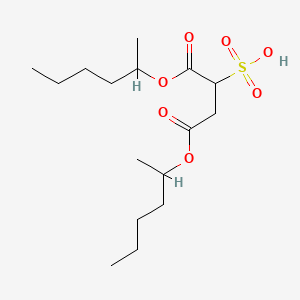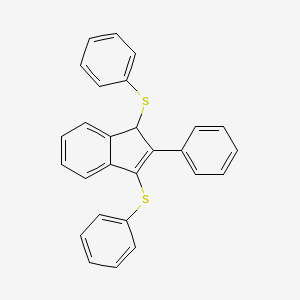
4-Bromo-2,7-DI-tert-butylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,7-DI-tert-butylpyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene and its derivatives are extensively studied due to their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,7-DI-tert-butylpyrene typically involves the bromination of 2,7-DI-tert-butylpyrene. One common method is the reaction of 2,7-DI-tert-butylpyrene with bromine in a carbon tetrachloride solution. This reaction can be carried out with different molar equivalents of bromine to achieve mono-, di-, tri-, and tetrabromopyrene derivatives . For instance, using 1.1 molar equivalents of bromine yields 1-bromo-2,7-DI-tert-butylpyrene, while 6.0 molar equivalents in the presence of iron powder lead to 4,5,9,10-tetrabromo-2,7-DI-tert-butylpyrene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,7-DI-tert-butylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyrene-4,5-dione or pyrene-4,5,9,10-tetraone using oxidizing agents like hypervalent iodine oxyacids.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride with iron powder as a catalyst.
Cross-Coupling: Phenylboronic acid in the presence of palladium catalysts.
Oxidation: Hypervalent iodine oxyacids in a suitable solvent.
Major Products
Substitution: Aryl-functionalized pyrene derivatives.
Oxidation: Pyrene-4,5-dione and pyrene-4,5,9,10-tetraone.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,7-DI-tert-butylpyrene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various pyrene derivatives with unique photophysical properties.
Materials Science: Incorporated into metal-organic frameworks (MOFs) for applications in luminescence, photocatalysis, and adsorption.
Biology and Medicine: Investigated for its potential use in bio-imaging and as a fluorescent probe due to its excellent emission properties.
Industry: Utilized in the production of organic semiconductors and light-emitting devices.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,7-DI-tert-butylpyrene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and tert-butyl groups influence the electronic structure of the pyrene core, directing the substitution to specific positions . The compound’s photophysical properties are attributed to its extended π-conjugated system, which allows for efficient electron-hole pair dissociation and long excited-state lifetimes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,7-DI-tert-butylpyrene: Another brominated pyrene derivative with similar reactivity but different substitution patterns.
2,7-DI-tert-butylpyrene-4,5-dione: An oxidized derivative used in organic optoelectronic applications.
Uniqueness
4-Bromo-2,7-DI-tert-butylpyrene stands out due to its specific substitution pattern, which enhances its stability and reactivity. The presence of bromine atoms at the 4-position and tert-butyl groups at the 2,7-positions allows for diverse functionalization strategies and unique photophysical properties .
Eigenschaften
IUPAC Name |
4-bromo-2,7-ditert-butylpyrene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br/c1-23(2,3)17-9-14-7-8-15-10-18(24(4,5)6)13-19-20(25)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUKXXMOPHRTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568387 |
Source


|
| Record name | 4-Bromo-2,7-di-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137059-78-0 |
Source


|
| Record name | 4-Bromo-2,7-di-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
